molecular formula C8H5IN2O B13656892 7-Iodo-1,8-naphthyridin-2(1H)-one

7-Iodo-1,8-naphthyridin-2(1H)-one

Cat. No.: B13656892
M. Wt: 272.04 g/mol
InChI Key: PQBSPUOENILUCJ-UHFFFAOYSA-N
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Description

7-Iodo-1,8-naphthyridin-2(1H)-one is a chemical compound belonging to the naphthyridine family. Naphthyridines are heterocyclic aromatic organic compounds that contain a pyridine ring fused to another pyridine ring. The presence of an iodine atom at the 7th position and a keto group at the 2nd position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-1,8-naphthyridin-2(1H)-one typically involves the iodination of 1,8-naphthyridin-2(1H)-one. This can be achieved through electrophilic substitution reactions using iodine or iodine-containing reagents under specific conditions. The reaction may require a catalyst and an appropriate solvent to facilitate the iodination process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could convert the keto group to an alcohol group, forming 7-iodo-1,8-naphthyridin-2-ol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction would produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Iodo-1,8-naphthyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Medicine

In medicine, derivatives of 1,8-naphthyridine have been studied for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. This compound may serve as a lead compound for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Iodo-1,8-naphthyridin-2(1H)-one would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridin-2(1H)-one: The parent compound without the iodine atom.

    7-Bromo-1,8-naphthyridin-2(1H)-one: A similar compound with a bromine atom instead of iodine.

    7-Chloro-1,8-naphthyridin-2(1H)-one: A similar compound with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom at the 7th position in 7-Iodo-1,8-naphthyridin-2(1H)-one may confer unique reactivity and properties compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s chemical behavior and interactions.

Properties

IUPAC Name

7-iodo-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBSPUOENILUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CC(=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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